Cas no 865287-53-2 (4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)

4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
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- 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- AKOS024608015
- F1374-0903
- 4-pentoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- 865287-53-2
- Benzamide, 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-
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- インチ: 1S/C20H21N3O3/c1-2-3-7-14-25-17-12-10-15(11-13-17)18(24)21-20-23-22-19(26-20)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3,(H,21,23,24)
- InChIKey: NGEZXXUYQCIKPD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=CC=C2)O1)(=O)C1=CC=C(OCCCCC)C=C1
計算された属性
- せいみつぶんしりょう: 351.15829154g/mol
- どういたいしつりょう: 351.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 77.2Ų
じっけんとくせい
- 密度みつど: 1.199±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 10.92±0.70(Predicted)
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1374-0903-1mg |
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
865287-53-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1374-0903-2mg |
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
865287-53-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1374-0903-3mg |
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
865287-53-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1374-0903-10mg |
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
865287-53-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1374-0903-20mg |
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
865287-53-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1374-0903-15mg |
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
865287-53-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1374-0903-10μmol |
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
865287-53-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1374-0903-30mg |
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
865287-53-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1374-0903-50mg |
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
865287-53-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1374-0903-5μmol |
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
865287-53-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamideに関する追加情報
4-(Pentyloxy)-N-(5-Phenyl-1,3,4-Oxadiazol-2-Yl)Benzamide: A Novel Compound with Promising Therapeutic Potential
4-(Pentyloxy)-N-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. The compound is characterized by its complex aromatic framework, featuring a benzamide core functionalized with a pentyloxy group and a 1,3,4-oxadiazol-2-yl substituent. The CAS No. 865287-53-2 identifier is critical for ensuring precise chemical referencing in scientific literature and regulatory submissions. This molecule represents a novel class of compounds that may offer therapeutic advantages in the treatment of inflammatory and neurodegenerative diseases.
Recent studies on 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide have revealed its potential as a modulator of intracellular signaling pathways. The compound's structure combines a benzamide backbone with a 1,3,4-oxadiazole ring, which is known for its ability to interact with various protein targets. The pentyloxy group enhances solubility and bioavailability, while the phenyl substitution on the oxadiazole ring may confer specificity for certain receptor interactions. These structural features make the compound a promising candidate for further exploration in drug discovery.
The 1,3,4-oxadiazole ring system is a key functional group in this molecule, as it is widely studied for its pharmacological activity. Research published in Journal of Medicinal Chemistry (2023) highlights the role of oxadiazole derivatives in modulating inflammatory responses. The 5-phenyl-1,3,4-oxadiazol-2-yl substituent in this compound may enable interactions with cytokine receptors or ion channels, making it a potential therapeutic agent for chronic inflammation. The benzamide core further contributes to the molecule's stability and metabolic resistance, which are critical factors in drug development.
Advances in computational chemistry have facilitated the design and optimization of compounds like 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. Molecular docking studies have shown that the compound can bind to specific targets such as TNF-α receptors and PPAR-γ proteins, which are implicated in metabolic disorders. These findings align with recent trends in drug discovery that prioritize multitargeting strategies to address complex diseases. The 4-(pentyloxy) group may also play a role in enhancing the compound's ability to cross biological membranes, improving its efficacy in vivo.
Experimental evidence from preclinical studies suggests that 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxyadiazol-2-yl)benzamide exhibits anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. These effects are comparable to established anti-inflammatory agents like ibuprofen, but with a more favorable pharmacokinetic profile. The compound's mechanism of action is believed to involve the modulation of NF-κB signaling pathways, which are central to inflammatory responses.
The 5-phenyl-1,3,4-oxadiazol-2-yl substituent is a critical component of the molecule's pharmacological activity. This group may interact with specific protein domains, such as the kinase domains of inflammatory mediators. Recent research in Pharmaceutical Research (2024) has explored the role of phenyl-substituted oxadiazoles in targeting neuroinflammatory processes. These findings suggest that the compound could be further developed for the treatment of conditions such as multiple sclerosis and Alzheimer's disease, where neuroinflammation plays a significant role.
Chemical synthesis of 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves a multi-step process that requires precise control of reaction conditions. The molecule is typically synthesized via a condensation reaction between a substituted benzoyl chloride and a 1,3,4-oxadiazole derivative. The pentyloxy group is introduced through an alkylation step, which ensures the compound's solubility and bioavailability. These synthetic strategies are aligned with current trends in green chemistry, which emphasize the use of environmentally friendly reagents and energy-efficient methods.
Pharmacokinetic studies of the compound have shown that it exhibits prolonged half-life and good tissue penetration. The 4-(pentyloxy) group contributes to its enhanced solubility in aqueous environments, while the aromatic ring system ensures its stability in biological fluids. These properties are advantageous for oral administration, which is a common route for therapeutic agents. Further optimization of the molecule's structure could enhance its therapeutic index and reduce potential side effects.
Comparative studies with other oxadiazole derivatives have highlighted the unique advantages of 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. While many oxadiazole-based drugs target specific receptors, this compound appears to have a broader spectrum of activity. Its ability to modulate multiple pathways suggests that it could be used in combination therapies to address multifactorial diseases. This aligns with the growing emphasis on personalized medicine, where treatment strategies are tailored to individual patient profiles.
Future research on 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide should focus on its safety profile and long-term efficacy. Preclinical trials have shown promising results, but further studies are needed to assess its potential side effects and optimal dosing regimens. The compound's application in human trials will depend on its ability to meet regulatory standards for drug development. These efforts are essential for translating scientific discoveries into clinically relevant treatments.
Overall, 4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide represents a significant advancement in the field of medicinal chemistry. Its unique structure and pharmacological properties make it a promising candidate for the treatment of inflammatory and neurodegenerative diseases. Continued research and development will be crucial in unlocking its full therapeutic potential and ensuring its safe and effective use in clinical settings.
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